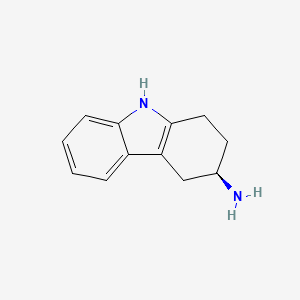

(R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Descripción

Chemical Identity and Nomenclature

IUPAC Name :

(R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine

Synonyms :

- (R)-3-Amino-1,2,3,4-tetrahydrocarbazole

- (R)-Tetrahydrocarbazol-3-amine

- CAS 116650-33-0 (enantiomer-specific)

Molecular Formula :

C₁₂H₁₄N₂

Molecular Weight :

186.25 g/mol (calculated from PubChem CID 45359140 )

Structural Features :

- Tricyclic framework comprising two benzene rings fused to a partially saturated pyrrole ring.

- Chiral center at position 3 with R-configuration.

- Primary amine group at position 3 of the tetrahydrocarbazole skeleton.

Key Identifiers :

| Property | Value | Source |

|---|---|---|

| SMILES | C1CC2=C(C[C@H]1N)C3=CC=CC=C3N2 | PubChem |

| InChI Key | UFRCIKMHUAOIAT-MRVPVSSYSA-N | ChemSpider |

| CAS (S-enantiomer) | 116650-34-1 | Source |

Historical Context in Tetrahydrocarbazole Chemistry

Tetrahydrocarbazoles emerged as critical intermediates in alkaloid synthesis during the late 19th century. The Borsche–Drechsel cyclization (1888) marked a pivotal advancement, enabling the synthesis of tetrahydrocarbazoles via acid-catalyzed cyclization of cyclohexanone arylhydrazones . This method laid the foundation for modern asymmetric syntheses of chiral tetrahydrocarbazolamines.

Evolution of Synthetic Methods :

- Early Approaches :

- Classic cyclization using HCl or H₂SO₄ (yields ≤60%).

- Limited stereocontrol, leading to racemic mixtures.

- Modern Catalysis :

Applications in Drug Development :

Structural Significance within Heterocyclic Compounds

The tetrahydrocarbazole core bridges aromatic and aliphatic heterocyclic chemistry, offering unique reactivity:

Comparative Analysis with Related Heterocycles :

Functional Group Interactions :

Stereochemical Relevance of the R-Configuration

Chirality at position 3 profoundly influences pharmacological activity:

Enantiomer-Specific Bioactivity :

| Property | R-Enantiomer | S-Enantiomer |

|---|---|---|

| σ₁ Receptor Affinity | High (Ki = 26 nM) | Low (>500 nM) |

| Synthetic Utility | Ramatroban precursor | Limited applications |

Stereocontrolled Synthesis :

- Chiral Pool Strategy :

- Catalytic Asymmetric Hydrogenation :

Impact on Drug Design :

Propiedades

IUPAC Name |

(3R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7,13H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRCIKMHUAOIAT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@@H]1N)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670105 | |

| Record name | (3R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116650-33-0 | |

| Record name | (3R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Aldehyde Ketone Amine Condensation and Cyclization

The most detailed route, patented in CN105693595A , involves a five-step sequence (Fig. 1):

Step 1: Aldehyde Ketone Amine Condensation

1,4-Cyclohexanedione monoethylene acetal reacts with phenylhydrazine in anhydrous toluene at reflux to form 1-phenyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazine (Compound 3, 95% crude yield).

Step 2: Cyclization

Zinc chloride-mediated cyclization in toluene at reflux yields 3,3-ethylenedioxy-1,2,4,9-tetrahydrocarbazol-3-one (Compound 4).

Step 3: Deprotection

Trifluoroacetic acid in acetone removes the ethylene ketal protecting group, yielding 1,2,4,9-tetrahydrocarbazol-3-one (Compound 5, 85% yield).

Step 4: Oxime Formation

Reaction with O-benzylhydroxylamine hydrochloride in ethanol and pyridine produces the oxime ether (Compound 6, 90% yield).

Step 5: Chiral Reduction

Asymmetric reduction using (2R)-2-amino-3-methyl-1-diphenylbutanol and borane-tetrahydrofuran at 0°C affords (R)-3-amino-1,2,3,4-tetrahydrocarbazole with 71% yield and 85% enantiomeric excess (ee).

Optimization of Chiral Reduction

The critical enantioselectivity in CN105693595A arises from the chiral 1,3,2-oxazaborolidine catalyst, which directs borane delivery to the Re face of the oxime ether (Table 1):

| Condition | Parameter | Outcome |

|---|---|---|

| Temperature | 0°C | 85% ee |

| Catalyst Loading | 10 mol% | 71% yield |

| Solvent | Tetrahydrofuran | Enhanced solubility |

Lower temperatures (-5°C to 5°C) minimize racemization, while excess borane ensures complete reduction.

Comparative Analysis of Synthetic Methods

Table 2 : Comparison of Key Methods

The CN105693595A route offers superior enantiocontrol but requires costly catalysts, whereas EP0008446B1 ’s approach is more scalable but lacks stereoselectivity.

Industrial-Scale Production Considerations

-

Cost Efficiency : Zinc chloride and trifluoroacetic acid are inexpensive, but chiral catalysts increase costs.

-

Safety : Borane-tetrahydrofuran necessitates strict temperature control to prevent exothermic reactions.

-

Purification : Column chromatography remains a bottleneck; switching to crystallization could enhance throughput .

Análisis De Reacciones Químicas

Types of Reactions

®-2,3,4,9-tetrahydro-1H-carbazol-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitroso compound.

Reduction: The compound can be further reduced to form the fully saturated amine.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitroso derivatives.

Reduction: Formation of fully saturated amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antagonists for CRTH2 Receptor

One of the primary applications of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine is as a potent antagonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This receptor plays a crucial role in mediating allergic and inflammatory responses. The compound has been shown to be effective in treating various conditions such as:

- Allergic Asthma

- Chronic Rhinitis

- Dermatitis

- Inflammatory Bowel Disease

- Rheumatoid Arthritis

Studies indicate that this compound can block the binding of prostaglandin D2 (PGD2) to CRTH2, thereby alleviating symptoms associated with these conditions .

1.2 Activation of CpxRA System

Recent findings have demonstrated that this compound can activate the CpxRA two-component signal transduction system in bacteria by inhibiting the phosphatase activity of CpxA. This activation is significant as it has been shown to reduce the virulence of several pathogens in infection models .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively. Various derivatives have been synthesized to enhance its pharmacological properties. The synthesis methods include:

- Cyclization Reactions : Utilizing reagents like succinoyl chloride and sodium hydride to create novel derivatives with improved efficacy.

- Functionalization of A-ring : Modifications on the A-ring have shown promising results in maintaining or enhancing biological activity while simplifying the structure .

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationship (SAR) of this compound. Key findings include:

- The importance of the indole core for activity.

- The necessity of the (R) stereochemistry at the primary amine for optimal interaction with biological targets.

- Simplifications leading to inactive compounds highlight specific structural elements crucial for maintaining activity .

Mecanismo De Acción

The mechanism of action of ®-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Carbazole Derivatives and Their Properties

Actividad Biológica

(R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a chiral amine derived from carbazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound features a tetrahydrocarbazole structure with a molecular formula of C13H15N and a molecular weight of 185.27 g/mol.

- Properties : The compound is characterized by its nitrogen-containing heterocyclic structure, which contributes to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Receptor Modulation : It acts as a ligand for several receptors and enzymes. Notably, it has been identified as an antagonist for the CRTH2 receptor, which is involved in allergic responses and asthma .

- Anti-Prion Activity : Research has demonstrated that certain derivatives exhibit anti-prion effects by inhibiting the propagation of prion diseases in TSE-infected cells .

Therapeutic Applications

The compound has been explored for various therapeutic applications:

-

Anti-Cancer Activity :

- A derivative known as N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has shown potent anti-tumor effects against bladder cancer by targeting the YAP1/TAZ signaling pathway .

- Other carbazole derivatives have demonstrated significant activity against hepatitis C virus (HCV), indicating potential in antiviral therapy .

-

Neurological Disorders :

- The compound is being investigated for its role in developing drugs for neurological disorders due to its ability to modulate neurotransmitter systems.

-

Cardiotonic Effects :

- Its potential cardiotonic effects are being explored in drug development aimed at treating heart conditions.

Table 1: Summary of Biological Activities

Case Study: Anti-Cancer Activity

In a study focusing on bladder cancer treatment, the derivative DMPCA was found to suppress cell viability through the phosphorylation of LATS1 and YAP1/TAZ in vitro and in mouse xenografts. This suggests that targeting the Hippo signaling pathway could be a viable strategy for developing new cancer therapies .

Case Study: Anti-Prion Activity

Research on 9-substituted derivatives of this compound revealed that modifications at specific positions significantly enhance anti-prion activity. The most effective derivatives demonstrated up to eight times the potency compared to the lead compound GJP14 .

Q & A

Q. How do researchers validate enantiomeric purity in complex matrices (e.g., biological fluids)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.